(R)-3-(2-Fluorophenoxy)pyrrolidine HCl
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Overview
Description
®-3-(2-Fluorophenoxy)pyrrolidine HCl is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenoxy group attached to a pyrrolidine ring, which is further stabilized as a hydrochloride salt. The unique structural features of this compound make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2-Fluorophenoxy)pyrrolidine HCl typically involves the reaction of ®-3-hydroxypyrrolidine with 2-fluorophenol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an organic solvent like dimethylformamide (DMF). The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of ®-3-(2-Fluorophenoxy)pyrrolidine HCl may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques like crystallization and chromatography further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
®-3-(2-Fluorophenoxy)pyrrolidine HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or DMSO.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
®-3-(2-Fluorophenoxy)pyrrolidine HCl has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-3-(2-Fluorophenoxy)pyrrolidine HCl involves its interaction with specific molecular targets. The fluorophenoxy group enhances the compound’s ability to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- ®-3-(2-Chlorophenoxy)pyrrolidine HCl
- ®-3-(2-Bromophenoxy)pyrrolidine HCl
- ®-3-(2-Methylphenoxy)pyrrolidine HCl
Uniqueness
®-3-(2-Fluorophenoxy)pyrrolidine HCl stands out due to the presence of the fluorine atom, which imparts unique electronic properties to the compound. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets compared to its chloro, bromo, and methyl analogs.
Properties
IUPAC Name |
(3R)-3-(2-fluorophenoxy)pyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO.ClH/c11-9-3-1-2-4-10(9)13-8-5-6-12-7-8;/h1-4,8,12H,5-7H2;1H/t8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNVIVZHRMBAJS-DDWIOCJRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=CC=C2F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1OC2=CC=CC=C2F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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